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Abstract

The Securinega alkaloids, a family of natural products characterized by a dense and complex
tetracyclic framework, have garnered significant attention from the synthetic chemistry
community due to their intriguing molecular architecture and diverse biological activities.
Among these, Securitinine and its C4-oxygenated analogs represent a particularly challenging
and important subclass. This document provides detailed application notes and experimental
protocols for the total synthesis of Securitinine and several of its key analogs, drawing from
recent advancements in the field. The methodologies outlined herein are based on a collective
total synthesis strategy that allows for divergent access to these complex molecules through
stereocontrolled modifications of a common piperidine core. Quantitative data is presented in
structured tables for ease of comparison, and key synthetic pathways are visualized using
diagrams to facilitate understanding of the experimental workflows.

Introduction

Securitinine is a member of the Securinega alkaloids, a large family of natural products
isolated from plants of the Euphorbiaceae family.[1] These compounds are characterized by a
unique bridged tetracyclic system containing an indolizidine or pyrrolizidine core. Securitinine
and its analogs have shown a range of biological activities, making them attractive targets for
both total synthesis and further investigation in drug discovery programs.
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The development of a unified synthetic strategy to access not only Securitinine but also its
structurally diverse, C4-oxygenated analogs has been a significant challenge. A recent
breakthrough by Park et al. (2022) describes a collective total synthesis that enables the
preparation of various C4-oxygenated securinine-type alkaloids, including Securitinine,
securingines, secu’amamine D, and phyllanthine, from a common intermediate.[1] This
approach relies on stereocontrolled oxidation, rearrangement, and epimerization at key
positions of the piperidine core within the (neo)securinane scaffold.

These application notes provide a detailed overview of this synthetic approach, offering step-
by-step protocols for key transformations, comprehensive data tables for yields and
stereoselectivity, and graphical representations of the synthetic pathways.

Synthetic Strategy Overview

The collective total synthesis strategy for Securitinine and its analogs commences with the
construction of a key piperidine core, which is then subjected to a series of stereocontrolled
diversification reactions. The general workflow can be summarized as follows:

o Core Synthesis: Assembly of the fundamental tetracyclic structure.

» Stereocontrolled Piperidine Modifications: Introduction of desired stereochemistry and
functional groups on the piperidine ring.

» Divergent Synthesis: Transformation of advanced intermediates into the final natural
products.

The following diagram illustrates the high-level logical flow of this synthetic approach.
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Figure 1: Overall synthetic strategy for Securitinine and its analogs.

Key Experimental Protocols

The following protocols are adapted from the supplementary information of Park et al., Nature
Communications, 2022, 13, 5149.[1]

Protocol 1: Synthesis of a,B-Unsaturated Lactam
Intermediate

This protocol describes a key step in the synthesis of the tetracyclic core, involving an
enantioselective conjugate borylation.

Reaction Scheme:

Figure 2: Synthesis of the a,3-unsaturated lactam intermediate.

Materials:

e Lactam Precursor
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» Bis(pinacolato)diboron (Bzpinz)

o Copper(l) chloride (CuCl)

e (S)-Taniaphos

e Sodium tert-butoxide (NaOtBu)

e Sodium perborate monohydrate (NaBOs-H20)

o Tetrahydrofuran (THF), anhydrous

o Methanol (MeOH), anhydrous

o Water (deionized)

Procedure:

e To a flame-dried round-bottom flask under an argon atmosphere, add the lactam precursor
(1.0 equiv), CuCl (0.02 equiv), NaOtBu (0.03 equiv), and (S)-Taniaphos (0.04 equiv).

e Add anhydrous THF and cool the mixture to the specified temperature.

e Add a solution of Bzpinz (1.1 equiv) in THF dropwise.

 Stir the reaction at 23 °C until completion, as monitored by TLC.

e Upon completion, add a mixture of THF and H20.

e Add NaBOs-H20 (5.0 equiv) portion-wise and stir vigorously at 23 °C.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, dry over anhydrous Na=SOs, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
a,B-unsaturated lactam.
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Quantitative Data:

Enantiomeric Excess (ee

Compound Yield (%) %)
0

a,B-Unsaturated Lactam 54 (2 steps) 96

Protocol 2: Synthesis of Securitinine from an Advanced
Intermediate

This protocol details the final steps in the total synthesis of Securitinine, involving an oxidation
and rearrangement cascade.

Reaction Scheme:

Figure 3: Final steps in the synthesis of Securitinine.

Materials:

Advanced Intermediate

meta-Chloroperoxybenzoic acid (m-CPBA)

Vanadyl acetylacetonate (VO(acac)z)

Dichloromethane (CHzClz2), anhydrous
Procedure:

e To a solution of the advanced intermediate (1.0 equiv) in anhydrous CH2Clz at 0 °C, add
VO(acac)z (1.0 equiv).

e Add m-CPBA (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
 Stir the reaction at 0 °C and monitor by TLC.

e Upon completion, quench the reaction with saturated agueous Na2S20s solution.
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o Separate the layers and extract the aqueous layer with CH2Cl=.

o Combine the organic layers, wash with saturated aqueous NaHCOs and brine, then dry over
anhydrous NazSOa.

o Filter and concentrate under reduced pressure.

e The crude product is then subjected to rearrangement conditions as described in the
literature to yield Securitinine.

Purify the final product by flash column chromatography.

Quantitative Data:

Product Yield (%)

Securitinine 54

Synthesis of Securitinine Analogs

The developed synthetic route allows for the divergent synthesis of various analogs by
modifying the reaction conditions or intermediates.

Securingine C and D Synthesis

The synthesis of Securingines C and D involves a key epoxidation and subsequent
rearrangement.

Quantitative Data for Key Steps:
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Diastereomeri
Reagents and

Step o Product Yield (%) c/Enantiomeric
Conditions .
Ratio
o Oxone, NaHCOs, Epoxide 71 (after 2
Epoxidation ) 3:ler
Catalyst Intermediate cycles)

TFA:CH2Cl2 (1:1 Securingine C/D
Rearrangement 63 (2 steps) -
viv) Precursor

Secu'amamine D Synthesis

Secu'amamine D is synthesized via a 1,2-Meisenheimer rearrangement.
Quantitative Data for Key Steps:

| Step | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | | N-Oxidation | m-CPBA,
K2COs | N-Oxide Intermediate | 83 | | 1,2-Meisenheimer Rearrangement | Heat | Secu’amamine
D|75]

Summary of Quantitative Data

The following table summarizes the yields for the total synthesis of Securitinine and its key
analogs from a common precursor.
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Target Molecule Overall Yield (%) Key Strategy Reference
o o Stereocontrolled
Securitinine Not explicitly stated o [1]
Oxidation
Securingine A Not explicitly stated Cope Elimination [1]
o o Epoxidation/Rearrang
Securingine C Not explicitly stated [1]
ement
o o Epoxidation/Rearrang
Securingine D Not explicitly stated . [1]
emen

. . 1,2-Meisenheimer
Secu'amamine D Not explicitly stated [1]
Rearrangement

: . Stereocontrolled
Phyllanthine Not explicitly stated o [1]
Oxidation

. . - Stereocontrolled
4-epi-Phyllanthine Not explicitly stated o [1]
Oxidation

Note: The original publication focuses on the development of the synthetic routes and provides
yields for key steps rather than overall yields for each final product.

Conclusion

The collective total synthesis strategy provides a powerful and flexible platform for accessing
Securitinine and a variety of its C4-oxygenated analogs.[1] The detailed protocols and
guantitative data presented in these application notes are intended to serve as a valuable
resource for researchers in organic synthesis and medicinal chemistry. The ability to
divergently synthesize these complex natural products will undoubtedly facilitate further
investigation into their biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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